molecular formula C6H4BrFIN B1286612 3-Bromo-5-fluoro-2-iodoaniline CAS No. 144580-08-5

3-Bromo-5-fluoro-2-iodoaniline

Cat. No.: B1286612
CAS No.: 144580-08-5
M. Wt: 315.91 g/mol
InChI Key: CMTDUTPIANOYFR-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Scientific Research Applications

3-Bromo-5-fluoro-2-iodoaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of halogenated drugs with improved efficacy.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information available indicates that 3-Bromo-5-fluoro-2-iodoaniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence a compound’s bioavailability .

The action environment of a compound refers to the conditions under which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

    Nitration: Aniline is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: Sequential halogenation reactions introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: Due to the presence of halogen atoms, this compound can undergo various nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

    2-Iodoaniline: An aromatic amine with an iodine atom at the ortho position.

    3-Bromoaniline: An aniline derivative with a bromine atom at the meta position.

    5-Fluoro-2-iodoaniline: An aniline derivative with fluorine and iodine atoms at specific positions.

Uniqueness: 3-Bromo-5-fluoro-2-iodoaniline is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and drug development.

Properties

IUPAC Name

3-bromo-5-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDUTPIANOYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598751
Record name 3-Bromo-5-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144580-08-5
Record name 3-Bromo-5-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat 1-iodo-2-nitro-4-fluoro-6-bromobenzene (5.0 g, 14.46 mmol) with tin (II) chloride dihydrate (12 g, 58 mmol) in refluxing ethanol (150 mL). Stir at reflux for 24 hours, pour into a mixture of ethyl acetate (200 mL) and saturated sodium hydrogen carbonate (500 mL). Filter and wash the filtrate with saturated sodium hydrogen carbonate (200 mL) and water (200 mL). Dry (MgSO4), evaporate the solvent in vacuo and purify by silica gel chromatography to give the title compound as an off-white solid (3.45 g, 76%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
76%

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